Amlodipine besylate, (R)-

Description

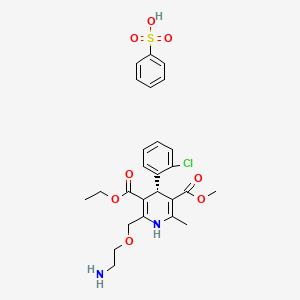

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

828247-64-9 |

|---|---|

Molecular Formula |

C26H31ClN2O8S |

Molecular Weight |

567.1 g/mol |

IUPAC Name |

benzenesulfonic acid;3-O-ethyl 5-O-methyl (4R)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9)/t17-;/m1./s1 |

InChI Key |

ZPBWCRDSRKPIDG-UNTBIKODSA-N |

SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C([C@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Amlodipine besylate, (R)- |

Origin of Product |

United States |

Enantiomeric Forms of Amlodipine Besylate: Fundamental Stereochemical Considerations

Theoretical Basis of Chirality in Dihydropyridines

The phenomenon of chirality in the dihydropyridine (B1217469) class of compounds arises from the substitution pattern on the 1,4-dihydropyridine (B1200194) ring. mdpi.com When the substituents on the ring are arranged symmetrically, as in the case of nifedipine (B1678770), the molecule is achiral. ic.ac.uk However, second and third-generation dihydropyridines, including amlodipine (B1666008), possess unsymmetrical substitution, which results in chirality. ic.ac.uk

The key structural feature responsible for amlodipine's chirality is the C4 carbon of the dihydropyridine ring. bhu.ac.inmdpi.com This carbon atom is a stereogenic center because it is bonded to four different substituent groups: a hydrogen atom, a 2-chlorophenyl group, and two different ester groups at the C3 and C5 positions. This specific arrangement means the molecule cannot be superimposed on its mirror image, leading to the existence of two distinct enantiomers. mdpi.comderangedphysiology.com The importance of this C4 chirality is fundamental to the pharmacological activity observed in this class of calcium channel blockers. ic.ac.uk

Stereoisomerism and Enantiomeric Configuration of Amlodipine

Due to the single stereocenter at the C4 position, amlodipine exists as a pair of enantiomers (mirror-image isomers). bhu.ac.inderangedphysiology.com These are designated as (R)-(+)-amlodipine and (S)-(-)-amlodipine. researchgate.netscielo.br The compound used in clinical practice is typically a racemic mixture, which is a 1:1 combination of the (R)- and (S)-enantiomers. banglajol.infomdpi.comresearchgate.net

The two enantiomers possess distinct pharmacological profiles. bhu.ac.inresearchgate.net The calcium channel blocking activity resides almost exclusively in the (S)-enantiomer. scielo.brbanglajol.infonih.govnih.gov Conversely, the (R)-enantiomer is characterized as having over 1000-fold less calcium channel blocking activity and is often considered the inactive isomer in this regard. banglajol.infonih.govgoogle.com

It is noteworthy that the absolute configuration of the active enantiomer was initially misreported as (R). nih.gov This was later corrected through X-ray structural analysis, which definitively established that the (-)-enantiomer with the potent Ca-antagonistic activity possesses the (S) configuration. nih.govscilit.com While the (R)-enantiomer lacks significant calcium channel blocking effects, it is not pharmacologically inert; research has shown it to be a potent inhibitor of smooth muscle cell migration. nih.govgoogle.com

Table 1: Physicochemical and Pharmacological Properties of Amlodipine Enantiomers

| Property | (R)-Amlodipine | (S)-Amlodipine |

|---|---|---|

| Absolute Configuration | R | S nih.gov |

| Optical Rotation | (+) researchgate.net | (-) researchgate.netnih.gov |

| Primary Pharmacological Activity | Potent inhibitor of smooth muscle cell migration. nih.govgoogle.com | Potent L-type calcium channel blocker. banglajol.infonih.gov |

| Relative Ca Channel Blocking Activity | ~1000 times less active than (S)-enantiomer. nih.gov | Primary contributor to therapeutic effect. researchgate.netnih.gov |

Conformation and Stereoisomeric Stability

The three-dimensional conformation of the amlodipine enantiomers influences their interaction with biological targets. The 1,4-dihydropyridine ring typically adopts a shallow boat-like conformation. The stability of these enantiomers is a critical factor in their pharmacology. Studies have shown that when an enantiomerically pure form of amlodipine is administered, no racemization (interconversion between (R) and (S) forms) occurs in vivo. mdpi.com

Pharmacokinetic studies reveal differences in the disposition of the two enantiomers. The (S)-enantiomer is eliminated more slowly and has a longer half-life compared to the (R)-enantiomer. mdpi.comrroij.com This suggests stereoselectivity in the metabolic pathways responsible for their clearance. Furthermore, stability studies conducted for analytical purposes have confirmed that both enantiomers are stable in human plasma under various storage conditions, ensuring reliable quantification in pharmacokinetic research. sciex.comnih.gov

Stereoselective Interactions at the Molecular Level

The profound differences in the pharmacological activity of amlodipine's enantiomers are a direct result of stereoselective interactions at the molecular level, including with target receptors, plasma proteins, and metabolic enzymes. acs.org

Interaction with L-type Calcium Channels: The primary mechanism of action involves binding to the L-type calcium channel. acs.org This interaction is highly stereoselective. The (S)-enantiomer exhibits approximately a 1000-fold greater affinity for the calcium channel than its (R)-counterpart. mdpi.comnih.govoup.com The relative inactivity of (R)-amlodipine as a calcium channel blocker is attributed to its inability to bind effectively to the specific site on the channel. researchgate.netbanglajol.info

Interaction with Plasma Proteins: Amlodipine enantiomers exhibit stereoselective binding to plasma proteins. Studies using equilibrium dialysis have shown that when racemic amlodipine is present, (S)-amlodipine binds to a greater extent to human serum albumin (HSA) compared to (R)-amlodipine. researchgate.net Conversely, the opposite preference was observed for bovine serum albumin (BSA) and alpha-1-acid glycoprotein (B1211001) (AGP). researchgate.net These differences in plasma protein binding can contribute to the distinct pharmacokinetic profiles of the enantiomers. researchgate.net

Interaction with Metabolic Enzymes: Amlodipine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, particularly CYP3A. mdpi.com The enantiomers can have different inhibitory effects on various CYP enzymes. For instance, both enantiomers were found to inhibit the polymorphic enzymes CYP2C9 and CYP2C19, but the inhibition was stereoselective. (R)-amlodipine was identified as a stronger inhibitor of both CYP2C9 and CYP2C19 than (S)-amlodipine. mdpi.com This differential interaction with metabolic enzymes underscores another layer of stereoselectivity in the drug's disposition and potential for drug-drug interactions.

Table 2: Stereoselective Inhibition of Cytochrome P450 Enzymes by Amlodipine Enantiomers

| Enzyme (Genotype) | Inhibitor | IC₅₀ (µM) |

|---|---|---|

| CYP2C9*1/*1 | (R)-Amlodipine | 13.16 mdpi.com |

| (S)-Amlodipine | 44.92 mdpi.com | |

| CYP2C9*1/*2 | (R)-Amlodipine | 12.98 mdpi.com |

| (S)-Amlodipine | 53.19 mdpi.com | |

| CYP2C19*1/*1 | (R)-Amlodipine | 8.88 mdpi.com |

| (S)-Amlodipine | 19.15 mdpi.com | |

| CYP2C19*1/*2 | (R)-Amlodipine | 7.12 mdpi.com |

| (S)-Amlodipine | 10.30 mdpi.com |

Stereoselective Synthesis and Enantiomeric Resolution of R Amlodipine Besylate

Asymmetric Synthesis Methodologies for Chiral Dihydropyridines

The classic Hantzsch synthesis, while effective for producing the dihydropyridine (B1217469) core, typically yields a racemic mixture of unsymmetrical 1,4-dihydropyridines (1,4-DHPs). nih.govmdpi.com To overcome this limitation and achieve enantioselectivity, several advanced methodologies have been developed. These approaches aim to create the chiral center with a specific orientation during the synthesis itself, thus avoiding the need for subsequent separation steps. mdpi.com The primary strategies include the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic methods. mdpi.com

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. sigmaaldrich.com Once the desired stereocenter has been established, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com In the context of amlodipine (B1666008) synthesis, a chiral auxiliary could be attached to one of the acyclic precursors in a modified Hantzsch reaction.

For instance, a well-known class of chiral auxiliaries, Evans oxazolidinones, could be acylated with an acetoacetate (B1235776) moiety. This chiral precursor would then participate in the cyclocondensation reaction. The steric bulk and defined stereochemistry of the auxiliary would shield one face of the reacting molecule, forcing the components to assemble in a way that preferentially forms one enantiomer of the dihydropyridine ring over the other. google.com After the successful diastereoselective cyclization, the auxiliary would be cleaved from the dihydropyridine core to yield the enantiomerically enriched (R)-Amlodipine. While this represents a powerful and established strategy for asymmetric synthesis, its specific application in the large-scale synthesis of amlodipine is less common than resolution techniques. rsc.orgresearchgate.net

Asymmetric catalysis is a highly efficient method for producing chiral compounds, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. nih.gov In recent years, organocatalysis—the use of small, metal-free organic molecules as catalysts—has emerged as a powerful tool for the enantioselective synthesis of 1,4-DHPs. mdpi.comresearcher.life

Several organocatalytic approaches have been developed that could be applied to the synthesis of (R)-Amlodipine. These often involve the use of chiral Brønsted acids, such as BINOL-derived phosphoric acids, or hydrogen-bond-donating catalysts like (thio)ureas derived from cinchona alkaloids. mdpi.comresearchgate.net These catalysts activate the substrates and create a chiral environment around the reacting molecules. For example, a chiral phosphoric acid can protonate an intermediate, guiding the subsequent nucleophilic attack to occur from a specific direction, thereby controlling the formation of the C4 stereocenter. mdpi.com Such methods have shown success in producing various chiral 1,4-DHPs with high enantiomeric excess. acs.org

Biocatalysis utilizes enzymes as natural catalysts to perform chemical transformations with high selectivity and under mild conditions. researchgate.net While direct enzymatic synthesis of the entire amlodipine molecule is not a common approach, enzymes are highly effective in preparing enantiomerically pure chiral precursors, a strategy known as a chemoenzymatic approach.

A key strategy is the enzyme-catalyzed kinetic resolution of a racemic intermediate. researchgate.net In this process, an enzyme selectively reacts with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For example, lipases are frequently used for the resolution of racemic alcohols, which are precursors to key amlodipine intermediates. A racemic chlorohydrin, a building block for the amlodipine side chain, can be subjected to acylation catalyzed by a lipase (B570770) such as Candida antarctica lipase B (CALB). researchgate.net The enzyme will selectively acylate one enantiomer (e.g., the (S)-enantiomer), allowing the desired unreacted enantiomer (e.g., the (R)-chlorohydrin) to be isolated with high enantiomeric purity. researchgate.net Similarly, ketoreductases (KREDs) can perform the asymmetric reduction of a prochiral ketone to a chiral alcohol, providing another route to essential enantiopure building blocks. researchgate.net

Enantiomeric Resolution Techniques for Racemic Amlodipine

Despite advances in asymmetric synthesis, the resolution of racemic amlodipine remains a widely used and economically viable method for producing the single enantiomer on an industrial scale. researcher.liferesearchgate.net This approach involves synthesizing the racemic mixture and then separating the (R) and (S) enantiomers in a subsequent step.

The most common method for resolving racemic amlodipine is through the formation of diastereomeric salts. Amlodipine is a basic compound, which allows it to react with a chiral acid to form a pair of diastereomeric salts. Diastereomers have different physical properties, such as solubility, which allows them to be separated by conventional techniques like fractional crystallization.

The process involves dissolving racemic amlodipine base and a single enantiomer of a chiral acid (the resolving agent) in a suitable solvent. The resulting diastereomeric salts, (R)-Amlodipine-(R)-Acid and (S)-Amlodipine-(R)-Acid, will have different solubilities. Under optimized conditions, one of the diastereomeric salts will preferentially crystallize out of the solution, while the other remains dissolved. The crystallized salt can then be isolated by filtration, and the pure amlodipine enantiomer can be liberated by treatment with a base.

Tartaric acid and its derivatives are among the most effective and widely used chiral resolving agents for amlodipine due to their availability and efficiency. google.com Both L-(+)-tartaric acid and D-(-)-tartaric acid, as well as their acylated derivatives, have been successfully employed.

The choice of solvent is crucial for achieving efficient separation. Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are frequently used. rsc.orgnih.gov Research has shown that the specific combination of the tartaric acid enantiomer and the solvent system determines which amlodipine enantiomer will preferentially crystallize. For instance, using L-(+)-tartaric acid in DMSO typically leads to the precipitation of the (R)-(+)-amlodipine-hemi-L-tartrate salt. nih.gov Conversely, a novel system using L-(+)-tartaric acid in a DMF/water mixture was developed to preferentially crystallize the S-form of the amlodipine tartrate. nih.gov The addition of a small percentage of water to DMF has been shown to significantly improve the efficiency and enantiomeric excess of the resolution. nih.gov

The following table summarizes findings from various studies on the resolution of racemic amlodipine using tartaric acid derivatives.

| Chiral Resolving Agent | Solvent System | Isolated Enantiomer Salt | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| L-(+)-Tartaric Acid | DMSO | (R)-Amlodipine-hemi-L-tartrate | >98% |

| L-(+)-Tartaric Acid | DMF / Water | (S)-Amlodipine Tartrate | >99% |

| D-(-)-Tartaric Acid | DMSO | (S)-Amlodipine-hemi-D-tartrate | >98% |

Diastereomeric Salt Formation with Chiral Resolving Agents

Optimization of Crystallization Conditions for (R)-Enantiomer Purity

The successful resolution of racemic amlodipine via diastereomeric salt crystallization is highly dependent on the careful optimization of various reaction and crystallization parameters. Key variables that influence the yield and enantiomeric purity of the desired (R)-enantiomer include solvent systems, temperature, and reactant concentrations.

One critical factor is the composition of the solvent. Research has demonstrated that for the resolution of racemic amlodipine using L-tartaric acid, the use of dimethyl formamide (B127407) (DMF) as a solvent is effective only when a specific amount of water is present as a co-solvent. google.com The resolution is successful when water content is in the range of 2% to 50% (v/v), with a more preferred range of 10% to 15% to achieve high enantiomeric purity. google.com The dilution of the reaction mixture also plays a significant role; the purity of the obtained (S)-amlodipine, and by extension the principles applicable to its (R)-counterpart, is dependent on the dilution, which is preferably 9 to 13 times that of the initial racemic amlodipine base. google.com

Temperature is another crucial parameter that must be controlled to achieve high diastereomeric purity. The resolution process can be carried out at temperatures between 24°C and 40°C, with a preferred range of 24°C to 28°C. google.com Furthermore, high diastereomeric purity of over 99% for R-amlodipine-D-hemitartrate can be achieved through temperature-dependent sequential crystallization from alcoholic solvents such as methanol (B129727) or ethanol (B145695). google.com The general strategy in optimizing crystallization focuses on incremental adjustments of these parameters—including pH, ionic strength, and reagent concentration—to determine the optimal conditions for nucleation and crystal growth. hamptonresearch.com

Table 1: Optimized Parameters for (R)-Amlodipine Crystallization

| Parameter | Optimized Range/Value | Rationale |

|---|---|---|

| Solvent System | Dimethyl formamide (DMF) with 10-15% (v/v) water | Co-solvent is essential for successful resolution and high enantiomeric purity. google.com |

| Dilution | 9 to 13 times the volume of racemic amlodipine base | Affects the purity of the resulting enantiomer. google.com |

| Temperature | 24°C to 28°C | Controls the crystallization process to favor the desired diastereomer. google.com |

Recyclability and Efficiency of Resolving Agents

In the large-scale production of enantiomerically pure compounds, the economic and environmental feasibility of the process is paramount. A significant consideration in diastereomeric salt resolution is the cost and recyclability of the chiral resolving agent. pharmtech.com For a resolution process to be industrially viable, the resolving agent must either be inexpensive or readily recoverable and reusable. pharmtech.com

Chromatographic Chiral Separation Methods (Preparative Scale)

Chiral Stationary Phases for Preparative Chromatography

Preparative high-performance liquid chromatography (HPLC) is a powerful technique for the direct separation of enantiomers on a large scale. The success of this method relies on the use of chiral stationary phases (CSPs) that exhibit stereoselective interactions with the enantiomers. A variety of CSPs have proven effective for the resolution of amlodipine.

Polysaccharide-based CSPs are widely used. A novel stationary phase, cellulose (B213188) tris(4-chloro-3-methylphenylcarbamate), has been evaluated for the chiral separation of amlodipine. nih.gov Other cellulose-based columns, such as Lux Cellulose-4, have also been employed. sciex.com These phases often utilize mobile phases consisting of solvents like acetonitrile (B52724) and isopropyl alcohol with additives like ethanolamine (B43304). sciex.com

Macrocyclic glycopeptide antibiotics represent another important class of chiral selectors. researchgate.net Columns based on vancomycin (B549263) (such as Chirobiotic V) have demonstrated potential in the enantioseparation of amlodipine, whereas teicoplanin-based columns were found to be ineffective for this specific separation. researchgate.net The separation on these columns is highly influenced by mobile phase composition, pH, and flow rate. researchgate.net

Protein-based CSPs, particularly those using ovomucoid (e.g., Ultron ES-OVM), are also effective for resolving amlodipine enantiomers. bhu.ac.inactamedicamarisiensis.ro Optimal separation on these columns is typically achieved using a mobile phase of sodium phosphate (B84403) buffer and acetonitrile. bhu.ac.inactamedicamarisiensis.ro

Table 2: Chiral Stationary Phases (CSPs) for Amlodipine Enantioseparation

| CSP Class | Specific Example | Description |

|---|---|---|

| Polysaccharide-Based | Cellulose tris(4-chloro-3-methylphenylcarbamate) | A novel polysaccharide-based CSP evaluated for separating amlodipine and its impurities. nih.gov |

| Lux® Cellulose-4 | Used to achieve separation of (R)- and (S)-amlodipine enantiomers. sciex.com | |

| Macrocyclic Glycopeptide | Chirobiotic V (Vancomycin-based) | Demonstrated potential for amlodipine enantioseparation, with performance dependent on mobile phase composition and flow rate. researchgate.net |

| Protein-Based | Ultron ES-OVM (Ovomucoid-based) | Effective for chiral discrimination using a mobile phase of phosphate buffer and acetonitrile. bhu.ac.inactamedicamarisiensis.ro |

Supercritical Fluid Chromatography (SFC) for Enantioseparation

Supercritical fluid chromatography (SFC) has emerged as a highly efficient and environmentally friendly alternative to traditional HPLC for preparative enantioseparations. nih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. This technique offers several distinct advantages over liquid chromatography for chiral separations.

Key benefits of preparative SFC include:

Higher Throughput: SFC methods are typically much faster than HPLC methods, allowing for more rapid screening of separation conditions at the analytical scale and significantly quicker preparative separations. nih.gov

Reduced Solvent Consumption: By replacing the bulk of organic solvents used in HPLC with environmentally benign CO2, SFC is considered a "green" technology that dramatically decreases solvent consumption and waste generation. nih.gov

Increased Efficiency: The low viscosity and high diffusivity of supercritical fluids lead to faster mass transfer, resulting in higher efficiency separations.

Easier Product Recovery: After separation, the carbon dioxide in the mobile phase is simply evaporated, leading to higher product concentrations and simplifying the isolation of the purified enantiomers. nih.gov

While specific applications detailing the preparative SFC separation of (R)-Amlodipine are less common in public literature than HPLC methods, the technique is widely applied in the pharmaceutical industry for its scalability and economic advantages. fagg.be The principles of chiral recognition on CSPs are the same as in HPLC, but the unique properties of the supercritical fluid mobile phase provide significant process improvements. nih.gov

Purity Enhancement and Optical Enrichment Protocols

Recrystallization Strategies for Enantiomeric Purity

Following the initial diastereomeric resolution, recrystallization is a crucial step for enhancing the optical purity of the desired enantiomer. googleapis.com This purification technique exploits differences in the solubility of the diastereomeric salt and any remaining impurities to achieve a product with very high enantiomeric excess.

For amlodipine, the optically active diastereomeric salt, such as (R)-(+)-amlodipine-hemi-dibenzoyl-L-tartrate, can be subjected to one or more recrystallization steps before it is treated with a base to liberate the free (R)-amlodipine. googleapis.comgoogle.com The choice of solvent is critical for successful recrystallization. Often, the same solvent used in the initial resolution, such as isopropanol (B130326) or a mixture of isopropanol and a co-solvent, is employed for the recrystallization process. googleapis.comgoogle.com

Temperature-dependent sequential crystallization is another effective strategy. google.com This involves carefully controlling the temperature profile of the crystallization process to selectively precipitate the desired diastereomer, leaving the undesired one in the mother liquor. This method has been used to achieve a diastereomeric purity of greater than 99% for amlodipine hemitartrate salts. google.com The fundamental goal of these protocols is to leverage thermodynamic and kinetic factors to suppress the nucleation and growth of the undesired crystals, allowing for the isolation of the enantiopure target compound. nih.gov

Evaluation of Enantiomeric Excess and Optical Purity

The successful stereoselective synthesis or enantiomeric resolution of (R)-Amlodipine besylate necessitates robust analytical methodologies to accurately determine its enantiomeric purity. The key metrics for this evaluation are enantiomeric excess (e.e.) and optical purity. Enantiomeric excess is defined as the absolute difference between the mole fractions of the two enantiomers, expressed as a percentage. Optical purity is the ratio of the measured specific rotation of a sample to the specific rotation of a pure enantiomer. In practice, for a given mixture of enantiomers, these two terms are considered equivalent and are often used interchangeably. masterorganicchemistry.com A racemic mixture, containing equal amounts of both enantiomers, has an e.e. of 0%. masterorganicchemistry.com

The determination of e.e. for amlodipine is critical for quality control and for understanding its pharmacokinetic and pharmacodynamic profiles, as the two enantiomers exhibit different physiological activities. scielo.brmdpi.com The S-(-)-Amlodipine enantiomer is primarily responsible for the calcium channel blocking activity, while the R(+)-enantiomer is a potent inhibitor of smooth muscle cell migration. nih.gov A variety of sophisticated analytical techniques have been developed and optimized for the chiral separation and quantification of amlodipine enantiomers, primarily centered around chromatography and electrophoresis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective analysis of amlodipine. The most common approach involves the use of a Chiral Stationary Phase (CSP), which creates a chiral environment allowing for differential interaction with the R- and S-enantiomers, leading to their separation.

Research findings have demonstrated the efficacy of various CSPs, including those based on proteins like ovomucoid (OVM) and α1-acid glycoprotein (B1211001) (AGP), as well as polysaccharide-based columns. walshmedicalmedia.comactamedicamarisiensis.ro The mobile phase composition, including the type of buffer, pH, and the nature and concentration of organic modifiers (like acetonitrile or 1-propanol), is meticulously optimized to achieve baseline resolution. walshmedicalmedia.comactamedicamarisiensis.ro For instance, one study achieved excellent separation on an Ultron ES-OVM column with a mobile phase of 10 mM Na2HPO4 (pH 5.0) and acetonitrile, resulting in a resolution (Rs) of 5.51. actamedicamarisiensis.ro Another method utilized a Chiral AGP column with a mobile phase of 10 mM Ammonium (B1175870) acetate (B1210297) buffer (pH 4.6) containing 1% 1-Propanol, successfully separating the enantiomers with retention times of approximately 5 and 7 minutes. walshmedicalmedia.com

A patent for the preparation of chiral amlodipine salts reported the use of a Chiral Chrompak ultron column to confirm the optical purity of the final product. google.com The analysis yielded an enantiomeric excess of 99.3% for R(+) Amlodipine besylate, demonstrating the capability of chiral HPLC to quantify high levels of enantiomeric purity. google.com

Table 1: Examples of Chiral HPLC Methods for Amlodipine Enantiomer Separation

| Chiral Stationary Phase | Mobile Phase | pH | Flow Rate (ml/min) | R-Amlodipine tR (min) | S-Amlodipine tR (min) | Resolution (Rs) | Ref. |

|---|---|---|---|---|---|---|---|

| Ultron ES OVM | 80% Na2HPO4 (10 mM) / 20% Acetonitrile | 5.0 | 1.0 | 5.54 | 4.63 | 5.51 | actamedicamarisiensis.ro |

| Chiral AGP | 10 mM Ammonium acetate / 1% 1-Propanol | 4.6 | 0.9 | 5.0 | 7.0 | N/A | walshmedicalmedia.com |

| Chiral Chrompak ultron | Disodium hydrogen phosphate buffer / Acetonitrile (80:20) | 6.9 | 1.0 | 6.1 | 7.3 | N/A | google.com |

Note: tR = Retention Time. N/A indicates data not available in the cited source.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as high separation efficiency, rapid method development, and low consumption of solvents and chiral selectors. scielo.br In CE, enantiomeric resolution is achieved by adding a chiral selector to the background electrolyte (BGE).

Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors for amlodipine enantiomers. scielo.brnih.govactamedicamarisiensis.ro These molecules have a chiral cavity into which the enantiomers can fit, forming transient diastereomeric complexes with slightly different electrophoretic mobilities, thus enabling their separation. Studies have systematically screened various CDs, including neutral (e.g., α-CD, HP-β-CD) and charged (e.g., CM-β-CD, SBE-β-CD), to find the optimal selector. scielo.brnih.gov

Key parameters influencing the separation include the type and concentration of the CD, the pH and composition of the BGE, applied voltage, and capillary temperature. nih.gov One optimized method employed 20 mM randomly methylated-β-cyclodextrin (RAMEB) in a 50 mM phosphate buffer at pH 3.0, achieving a separation of the amlodipine enantiomers in approximately 6 minutes with a resolution of 2.48. nih.gov Another study found that carboximethyl-β-CD (CM-β-CD) was an effective selector, yielding a baseline separation within 5 minutes with a resolution of 2.65 under optimized conditions. scielo.br

Table 2: Examples of Capillary Electrophoresis Methods for Amlodipine Enantiomer Separation

| Chiral Selector | Concentration | Background Electrolyte (BGE) | pH | Voltage (kV) | Temperature (°C) | Resolution (Rs) | Ref. |

|---|---|---|---|---|---|---|---|

| RAMEB | 20 mM | 50 mM Phosphate Buffer | 3.0 | +25 | 15 | 2.48 | nih.gov |

| CM-β-CD | 15 mM | 25 mM Phosphate Buffer | 9.0 | +25 | 15 | 2.65 | scielo.br |

| HP-β-CD | 50 mg/ml | 50 mM Glycine-Acetate Buffer | 3.2 | N/A | N/A | N/A | ingentaconnect.com |

Note: N/A indicates data not available in the cited source.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity, such as pharmacokinetic studies involving low concentrations of amlodipine enantiomers in biological fluids like human plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. sciex.comresearchgate.netnih.gov This technique couples the powerful separation capabilities of chiral LC with the high selectivity and sensitivity of a tandem mass spectrometer detector.

The method allows for the precise quantification of each enantiomer down to very low levels. sciex.comresearchgate.netsciex.com For instance, a validated LC-MS/MS method for the quantitation of (R)-Amlodipine and (S)-Amlodipine in human plasma achieved a lower limit of quantification (LLOQ) of 0.050 ng/mL for each enantiomer. sciex.comsciex.com Such methods are crucial for evaluating the stereospecific drug release from formulations and for detailed bioequivalence studies. walshmedicalmedia.comsciex.com

The validation of these analytical methods is performed according to regulatory guidelines, assessing parameters such as linearity, precision, accuracy, and stability to ensure the data generated is reliable and reproducible. nih.gov

Advanced Analytical Methodologies for R Amlodipine Besylate Characterization

Chiral High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the enantioselective separation of chiral compounds like amlodipine (B1666008). The principle relies on the differential interaction of enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP), leading to different retention times and subsequent separation.

Development and Validation of Chiral Stationary Phases for Amlodipine Enantiomers

The selection of an appropriate Chiral Stationary Phase (CSP) is paramount for achieving successful enantioseparation of amlodipine. A variety of CSPs have been developed and validated for this purpose, with polysaccharide-based, macrocyclic antibiotic, and protein-based columns being prominent.

Polysaccharide-derived CSPs, such as those based on cellulose (B213188) or amylose (B160209) derivatives, are widely used. For instance, a Lux® 3 µm Cellulose-4 column has been successfully employed for the chromatographic separation of (R)- and (S)-amlodipine. sciex.com Studies have also explored columns like CHIRALCEL OD-RH, CHIRALCEL OD-3R, and CHIRALPAK IA, demonstrating varying degrees of resolution and selectivity depending on the specific phase and mobile phase conditions used. aditum.org

Macrocyclic glycopeptide antibiotic-based columns have also been investigated. Research shows that a Chirobiotic V column, based on vancomycin (B549263), is effective in the enantioseparation of amlodipine. researchgate.net In contrast, the Chirobiotic T column, based on teicoplanin, was found to be unable to resolve the enantiomers under the tested conditions. researchgate.net Another approach involves crown ether-based CSPs. A Daicel CROWNPAK CR(+) column, which contains a chiral crown ether coated onto a silica (B1680970) support, has been used to develop an accurate and robust method for the separation and quantitation of amlodipine enantiomers. researchgate.net

Protein-based CSPs, such as the Ultron ES OVM column which uses ovomucoid as the chiral selector, have demonstrated successful separation of amlodipine's enantiomers. actamedicamarisiensis.ro

Validation of these chiral HPLC methods is conducted according to International Conference on Harmonization (ICH) guidelines. A validated method using the CROWNPAK CR(+) stationary phase demonstrated linearity over a concentration range of 5-60 μg mL⁻¹, with detection and quantitation limits of 1.66 and 5.05 μg mL⁻¹, respectively. researchgate.net The validation process typically assesses parameters such as linearity, accuracy, precision (intraday and interday), specificity, robustness, and limits of detection (LOD) and quantification (LOQ). researchgate.net

Table 1: Comparison of Chiral Stationary Phases for Amlodipine Enantioseparation

| Chiral Stationary Phase (CSP) | CSP Type | Outcome | Reference |

|---|---|---|---|

| Chirobiotic V | Macrocyclic Glycopeptide (Vancomycin) | Successful enantioseparation | researchgate.net |

| CROWNPAK CR(+) | Crown Ether | Successful separation and quantitation | researchgate.net |

| Ultron ES OVM | Protein-based (Ovomucoid) | Successful enantioseparation | actamedicamarisiensis.ro |

| Lux® Cellulose-4 | Polysaccharide-based (Cellulose) | Successful separation with good peak shape | sciex.com |

| CHIRALCEL OD-RH | Polysaccharide-based | Successful separation showing four constituents | aditum.org |

| Chirobiotic T | Macrocyclic Glycopeptide (Teicoplanin) | Unable to resolve enantiomers | researchgate.net |

Optimization of Mobile Phase Composition for (R)-Amlodipine Separation

The mobile phase composition plays a critical role in modulating the retention and resolution of amlodipine enantiomers. Optimization involves systematically adjusting parameters such as the type of organic modifier, aqueous phase pH, and the concentration of additives to achieve the best separation.

For the Chirobiotic V column operating in polar ionic mode, the optimal mobile phase was found to be a mixture of methanol (B129727) and ammonium (B1175870) nitrate (B79036) (100:0.1, v/v). researchgate.net For the crown ether-based CROWNPAK CR(+) column, an acidic mobile phase consisting of 70% perchloric acid (pH 2.0) and methanol in a 95:5 v/v ratio was effective. researchgate.net When using the ovomucoid-based Ultron ES OVM column, optimal conditions were achieved with a mobile phase of 80% 10 mM sodium phosphate (B84403) (Na2HPO4) at pH 5.0 and 20% acetonitrile (B52724) (ACN). actamedicamarisiensis.ro

The use of mobile phase additives is a key optimization strategy. Basic additives like ethanolamine (B43304), trimethylamine, and diethylamine (B46881) are often used to improve peak shape and signal. sciex.com A mobile phase containing 0.05% ethanolamine in an acetonitrile and isopropyl alcohol mixture (96:4 v/v) demonstrated good performance with a cellulose-based CSP. sciex.com

An alternative to using a CSP is the chiral mobile phase additive (CMPA) approach, where a chiral selector is added directly to the mobile phase for use with a standard achiral column, such as a C18. A rapid separation of amlodipine enantiomers was achieved on a C18 column using a mobile phase of methanol–water (45:55 v/v, pH 2.5) containing dual chiral additives: 7.5 mmol L⁻¹ sulfobutylether-β-cyclodextrin (SBE-β-CD) and 0.3 mmol L⁻¹ polyethylene (B3416737) glycol-20 000 (PEG-20M). rsc.org

Systematic optimization approaches, such as the Box-Behnken design, can be employed to efficiently study the influence of multiple factors like flow rate, pH, and mobile phase composition on chromatographic performance. nih.gov

Table 2: Examples of Optimized Mobile Phases for Amlodipine Enantioseparation

| Stationary Phase | Mobile Phase Composition | Reference |

|---|---|---|

| Chirobiotic V | Methanol / Ammonium Nitrate (100:0.1, v/v) | researchgate.net |

| CROWNPAK CR(+) | 70% HClO4 (pH 2.0) / Methanol (95:5, v/v) | researchgate.net |

| Ultron ES OVM | 10 mM Na2HPO4 (pH 5.0) / Acetonitrile (80:20, v/v) | actamedicamarisiensis.ro |

| Lux® Cellulose-4 | 0.05% Ethanol (B145695) amine in Acetonitrile / Isopropyl Alcohol (96:4, v/v) | sciex.com |

| WondaSil C18 (achiral) | Methanol / Water (45:55, v/v, pH 2.5) with 7.5 mM SBE-β-CD and 0.3 mM PEG-20M | rsc.org |

Enantioselective Detection Techniques (e.g., UV, CD)

Standard Ultraviolet (UV) detection is the most commonly used technique for the analysis of amlodipine enantiomers following HPLC separation. Detection is typically performed at a wavelength corresponding to the absorption maximum of amlodipine, such as 237 nm or 238 nm. researchgate.netnih.gov

For more advanced characterization, Diode Array Detection (DAD) offers significant advantages over single-wavelength UV detectors. ingentaconnect.comnih.gov DAD acquires spectra across a range of wavelengths for the entire peak, allowing for the assessment of peak purity. nih.govnih.gov This is crucial in enantioselective analysis to ensure that each chromatographic peak corresponds to a single, pure enantiomer without interference from co-eluting impurities. nih.gov By comparing the spectra across a peak, spectral homogeneity can be confirmed. ingentaconnect.comnih.gov

While not widely reported in the specific context of amlodipine analysis in the provided sources, Circular Dichroism (CD) detection is a powerful enantioselective technique. A CD detector measures the differential absorption of left and right circularly polarized light, a property exhibited by chiral molecules. This technique provides both quantitative information and qualitative information regarding the absolute configuration of the enantiomers, as they will produce CD signals of equal magnitude but opposite signs.

Capillary Electrophoresis (CE) for Chiral Separation

Capillary Electrophoresis (CE) has emerged as a powerful and complementary technique to HPLC for chiral analysis. scielo.br Its advantages include high separation efficiency, rapid method development, and low consumption of samples and reagents. scielo.br In CE, enantioseparation is typically achieved by adding a chiral selector to the background electrolyte (BGE).

Cyclodextrin-based Chiral Selectors in Capillary Electrophoresis

Cyclodextrins (CDs) are the most frequently used chiral selectors for the enantioseparation of amlodipine by CE. scielo.br These cyclic oligosaccharides possess a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form transient, diastereomeric inclusion complexes with the enantiomers of a guest molecule. scielo.br The differential stability of these complexes leads to different electrophoretic mobilities and, consequently, separation.

A wide array of native and derivatized cyclodextrins have been screened to find the optimal selector for amlodipine. These include neutral derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and randomly methylated-β-cyclodextrin (RAMEB), as well as anionic derivatives like carboxymethyl-β-cyclodextrin (CM-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD). scielo.brnih.gov

The choice of CD and the optimization of electrophoretic parameters are crucial for achieving baseline separation. Key parameters that are optimized include the BGE composition and pH, CD concentration, applied voltage, and capillary temperature. scielo.br For example, a method using CM-β-CD as the selector was optimized with a 25 mM phosphate buffer at pH 9.0 and 15 mM of the selector, achieving baseline separation in under 5 minutes. scielo.br Another study identified RAMEB as the optimal selector, with the best results obtained using a 50 mM phosphate buffer at pH 3.0 containing 20 mM RAMEB, leading to separation in approximately 6 minutes. nih.gov Anionic CDs, such as CM-β-CD, are particularly effective for separating positively charged analytes like amlodipine, as they provide additional recognition sites and electrostatic interactions. scielo.br

Table 3: Optimized Conditions for Chiral Separation of Amlodipine using Capillary Electrophoresis with Cyclodextrin (B1172386) Selectors

| Chiral Selector (CD) | Background Electrolyte (BGE) | CD Concentration | Voltage / Temp. | Analysis Time | Migration Order | Reference |

|---|---|---|---|---|---|---|

| Carboxymethyl-β-CD (CM-β-CD) | 25 mM Phosphate, pH 9.0 | 15 mM | +25 kV / 15°C | < 5 min | (S)-AML then (R)-AML | scielo.brscielo.br |

| Randomly Methylated-β-CD (RAMEB) | 50 mM Phosphate, pH 3.0 | 20 mM | +25 kV / 15°C | ~ 6 min | (R)-AML then (S)-AML | nih.gov |

| (2-hydroxypropyl)-β-CD (HP-β-CD) | 50 mM Glycine-acetate, pH 3.2 | 50 mg/ml | 150 µA / 20°C | - | - | ingentaconnect.comnih.gov |

| Carboxymethyl-β-CD (CM-β-CD) | 50 mM Phosphate, pH 4.0 | 2.5 mg/mL | +15 kV / - | - | - | acs.orgnih.gov |

Elucidation of Chiral Recognition Mechanisms in CE

Understanding the chiral recognition mechanism is essential for rational method development and optimization. The separation of amlodipine enantiomers in CE with cyclodextrins is based on the formation of dynamic, non-covalent diastereomeric complexes. The difference in the binding constants of these complexes for the two enantiomers results in their separation. nih.gov

The mechanism involves a combination of interactions. A primary driving force is the inclusion of a part of the amlodipine molecule, typically the chlorophenyl group, into the relatively hydrophobic cavity of the cyclodextrin. scielo.br In addition to this inclusion complexation, other interactions such as hydrogen bonding and electrostatic interactions between the analyte and the outer rim of the CD molecule are critical for chiral discrimination. acs.orgnih.gov

To elucidate these complex interactions, experimental studies are often combined with computational modeling. acs.orgnih.gov Theoretical studies, using methods like density functional theory (DFT), have been employed to investigate the interaction between amlodipine enantiomers and CM-β-CD. nih.gov These computational analyses have shown that the complex formed between (S)-amlodipine and CM-β-CD is energetically more stable and favorable compared to the complex with (R)-amlodipine. acs.orgnih.gov This greater stability is attributed to more effective intermolecular interactions, including hydrogen bonds and electrostatic forces. acs.orgnih.gov

This differential stability means that the (S)-enantiomer has a stronger affinity for the cyclodextrin selector. nih.gov Consequently, the (S)-amlodipine/CD complex spends more time associated, leading to a change in its effective mobility and a longer migration time compared to the (R)-enantiomer in many CE systems, ultimately resulting in their separation. acs.orgnih.gov

Method Optimization for Resolution and Analysis Time

The optimization of analytical methods for the chiral separation of amlodipine enantiomers is a multifaceted process aimed at maximizing the resolution (Rs) while minimizing the analysis duration. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the predominant techniques, with optimization focusing on parameters such as the choice of chiral selector, mobile phase or background electrolyte composition, pH, and temperature. researchgate.net

In HPLC, optimization often involves screening various chiral stationary phases (CSPs) and adjusting the mobile phase. Polysaccharide-based and protein-based CSPs are common. researchgate.netaditum.org For instance, an Ultron ES-OVM column, which uses ovomucoid as the chiral selector, demonstrated effective separation. researchgate.net Method development using this column involved optimizing the mobile phase composition, specifically the pH and the concentration of the organic modifier (acetonitrile). Optimal conditions were found to be a mobile phase of 80% 10 mM Na2HPO4 at pH 5.0 and 20% acetonitrile, which achieved a resolution of 5.51 in under 10 minutes. researchgate.net Another approach utilizes dual chiral mobile phase additives with an achiral C18 column, which can be a cost-effective alternative to CSPs. researchgate.netresearchgate.net An optimized method using 7.5 mmol L−1 sulfobutylether-β-cyclodextrin (SBE-β-CD) and 0.3 mmol L−1 polyethylene glycol-20000 (PEG-20M) in a methanol-water mobile phase (45:55 v/v, pH 2.5) separated the enantiomers within 16 minutes. researchgate.net

For Capillary Electrophoresis (CE), cyclodextrins are widely used as chiral selectors added to the background electrolyte (BGE). researchgate.net Optimization involves screening different cyclodextrin types and concentrations, as well as the BGE's pH, concentration, and the applied voltage. researchgate.netresearchgate.net A factorial analysis study identified an optimized CE method using 15 mM carboximethyl-β-CD (CM-β-CD) in a 25 mM phosphate buffer at pH 9.0. researchgate.net This method provided a baseline separation of the enantiomers in under 5 minutes with a resolution value of 2.65. researchgate.net Another study found that 20 mM RAMEB (randomly methylated-β-cyclodextrin) in a 50 mM phosphate buffer at pH 3.0 successfully separated the enantiomers in approximately 6 minutes, with the (R)-amlodipine migrating before the (S)-amlodipine. researchgate.net

The following table summarizes various optimized methods for the chiral separation of amlodipine enantiomers.

| Technique | Chiral Selector / Stationary Phase | Mobile Phase / Background Electrolyte (BGE) | Key Optimized Parameters | Resolution (Rs) | Analysis Time (R-Amlodipine) | Citation(s) |

| HPLC | Ultron ES-OVM (ovomucoid) | 80% Na2HPO4 (10 mM) / 20% Acetonitrile | pH: 5.0, Flow: 1.0 mL/min | 5.51 | 5.54 min | researchgate.net |

| HPLC | Achiral C18 with Chiral Additives | Methanol/Water (45:55) with 7.5 mM SBE-β-CD & 0.3 mM PEG-20M | pH: 2.5 | Not specified | < 16 min | researchgate.net |

| HPLC | Ultron ES-OVM | Dibasic sodium phosphate buffer (20mM) / Acetonitrile (80:20 v/v) | pH: 7.0, Temp: 25°C | Not specified | ~8.0 min | bhu.ac.in |

| CE | Carboximethyl-β-CD (CM-β-CD) | 25 mM Phosphate Buffer with 15 mM CM-β-CD | pH: 9.0, Voltage: +25 kV, Temp: 15°C | 2.65 | < 5 min (elutes 2nd) | researchgate.net |

| CE | RAMEB | 50 mM Phosphate Buffer with 20 mM RAMEB | pH: 3.0, Voltage: +25 kV, Temp: 15°C | 2.48 | < 6 min (elutes 1st) | researchgate.net |

| CEC | Cellulose tris(4-chloro-3-methylphenylcarbamate) | ACN/Water (90:10 v/v) with 5 mM ammonium borate (B1201080) buffer | pH: 9.0 | Not specified | < 30 min |

Spectroscopic Techniques for Enantiomeric Purity Assessment (e.g., Polarimetry, Chiroptical Spectroscopy)

Spectroscopic techniques that rely on the interaction of chiral molecules with polarized light are fundamental for assessing enantiomeric purity.

Polarimetry measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. This property, known as optical rotation, is an inherent characteristic of a pure enantiomer. The racemic mixture of amlodipine, containing equal amounts of the (R)- and (S)-enantiomers, is optically inactive and shows an optical rotation of 0°. bhu.ac.in In contrast, enantiomerically pure samples exhibit a specific rotation. For example, a study involving the resolution of amlodipine via diastereomeric salt formation measured the specific optical rotation of (R)-(+)-Amlodipine gentisate in methanol at 25°C, yielding a value of +29.51°. bhu.ac.in The European Pharmacopoeia specifies that for amlodipine besylate, the optical rotation should be between −0.10° and +0.10°, reflecting its use as a racemic mixture.

Chiroptical Spectroscopy encompasses techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These methods provide more detailed structural information than polarimetry. libretexts.orgtaylorfrancis.com

Circular Dichroism (CD) is an absorption spectroscopy method that measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org Optically active molecules will absorb the two directions of polarized light differently, resulting in a CD spectrum. libretexts.org This spectrum is highly sensitive to the molecule's three-dimensional structure.

Optical Rotatory Dispersion (ORD) involves measuring the change in optical rotation as a function of wavelength. taylorfrancis.com The resulting ORD curve can be used to determine the absolute configuration of chiral molecules, particularly ketones. taylorfrancis.com

While CD and ORD are powerful techniques for investigating the stereochemical aspects of chiral molecules, specific published spectra or detailed studies applying these methods to (R)-Amlodipine besylate were not prominent in the reviewed literature. However, their applicability is based on the fundamental principles of chiroptical interactions, making them viable, albeit less common, tools for the in-depth characterization of amlodipine enantiomers. libretexts.orgtaylorfrancis.com

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) is a less common technique for the chiral analysis of amlodipine compared to HPLC and CE, primarily due to the compound's low volatility and thermal lability. arcjournals.orgsemanticscholar.org Studies on the thermal properties of amlodipine besylate show that decomposition begins to occur around 200°C, often concurrently with melting. researchgate.netsemanticscholar.org This thermal degradation can complicate direct GC analysis, which requires the analyte to be volatile and stable at high temperatures. arcjournals.orgsemanticscholar.org

To overcome these limitations, a sensitive enantioselective GC assay has been developed that involves chemical derivatization. nih.gov In this method, the (R)- and (S)-enantiomers of amlodipine are converted into diastereomeric acyl derivatives using the chiral reagent (+)-(S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's reagent). nih.gov These diastereomers, having different physical properties, can then be separated on a standard achiral GC column and detected with high sensitivity using an electron-capture detector. nih.gov This indirect GC method achieved a lower limit of detection of 0.02 ng/ml for each enantiomer in blood plasma. nih.gov

| Technique | Methodology | Derivatizing Agent | Detection | Key Finding | Citation(s) |

| GC | Indirect chiral analysis via diastereomer formation | (+)-(S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's reagent) | Electron-Capture Detection (ECD) | Enables enantioselective analysis of thermally labile amlodipine with high sensitivity (0.02 ng/ml LOD). | nih.gov |

Hyphenated Techniques for Comprehensive Enantiomeric Analysis

Hyphenated techniques, which couple a separation method with a highly sensitive detection method, provide comprehensive data for the characterization of (R)-Amlodipine besylate.

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly tandem mass spectrometry (LC-MS/MS), is a powerful tool for the selective and sensitive quantification of amlodipine enantiomers in complex matrices like human plasma. arcjournals.orgnih.gov These methods typically use a chiral stationary phase for separation, followed by detection using electrospray ionization (ESI) in positive mode. arcjournals.org Multiple reaction monitoring (MRM) is employed for quantification, providing high specificity by monitoring a specific precursor-to-product ion transition. arcjournals.org For amlodipine, the MS/MS ion transition commonly monitored is m/z 409 to 238. arcjournals.org Optimization of the mobile phase, often including basic additives like ethanolamine, is crucial for achieving good peak shape and signal intensity. arcjournals.org A developed LC-MS/MS method using a Phenomenex Lux Cellulose-4 column achieved a lower limit of quantification (LLOQ) of 0.050 ng/mL for both (R)- and (S)-Amlodipine with a total run time of 7 minutes. arcjournals.org

Capillary Electrochromatography (CEC) is a hybrid technique that combines the high separation efficiency of capillary electrophoresis with the selectivity of HPLC. For amlodipine analysis, CEC has been used with a novel polysaccharide-based chiral stationary phase, cellulose tris(4-chloro-3-methylphenylcarbamate). researchgate.net By optimizing parameters such as the buffer pH and concentration, CEC can achieve a complete separation of the (R)- and (S)-enantiomers of amlodipine, as well as its chiral impurities, in a single run. researchgate.net An optimized CEC method using a mobile phase of acetonitrile/water (90:10, v/v) with 5 mM ammonium borate buffer at pH 9.0 successfully resolved all six enantiomers (amlodipine and two impurities) in under 30 minutes. researchgate.net

The following table summarizes key parameters for hyphenated techniques.

| Technique | Stationary Phase / Column | Mobile Phase / Buffer | Detection Mode | Key Parameters / Transitions | Citation(s) |

| LC-MS/MS | Phenomenex Lux Cellulose-4 | 0.05% Ethanolamine in Acetonitrile / Isopropyl Alcohol (96:4 v/v) | ESI+ MRM | Transition: m/z 409.3 -> 237.9 | arcjournals.org |

| LC-MS/MS | Chiral AGP | 10-mM Acetate (B1210297) buffer (pH 4.5) / 1-Propanol (99:1, v/v) | APCI+ SRM | Transition: m/z 409 -> 238 | |

| CEC | Cellulose tris(4-chloro-3-methylphenylcarbamate) | ACN/Water (90:10 v/v) with 5 mM ammonium borate buffer | UV | pH: 9.0 | researchgate.net |

Biotransformation Pathways of R Amlodipine Besylate in Vitro Enzymatic Studies

Cytochrome P450 (CYP) Mediated Metabolism (In Vitro)

(R)-Amlodipine, a component of the racemic amlodipine (B1666008) mixture, undergoes extensive hepatic metabolism primarily mediated by the Cytochrome P450 (CYP) system. In vitro studies using human liver microsomes (HLM) have been crucial in elucidating the specific enzymes and pathways involved in its biotransformation. The primary metabolic process is the oxidation of the dihydropyridine (B1217469) ring to its pyridine (B92270) analogue researchgate.netpharmgkb.orgfda.gov.

Multiple in vitro investigations have confirmed that the metabolism of amlodipine is almost exclusively mediated by CYP3A enzymes nih.govclinpgx.org. Specifically, CYP3A4 has been identified as the key isoenzyme responsible for the metabolic clearance of amlodipine researchgate.netpharmgkb.orgresearchgate.net. Studies using expressed human P450 enzymes showed that only CYP3A4 had significant activity in the dehydrogenation of amlodipine pharmgkb.org.

To pinpoint the specific CYP3A isoform, experiments were conducted with HLM in the presence of selective P450 inhibitors. These studies demonstrated that ketoconazole, a potent inhibitor of both CYP3A4 and CYP3A5, completely blocked the formation of the primary pyridine metabolite (M9) pharmgkb.org. Furthermore, the use of CYP3cide, a specific inhibitor of CYP3A4, also resulted in the complete cessation of M9 formation pharmgkb.org. This evidence strongly suggests that CYP3A4, rather than CYP3A5, plays the principal role in the metabolic dehydrogenation of amlodipine in humans pharmgkb.org. While CYP3A4 is the predominant form, CYP3A5 may also contribute to the total hepatic CYP3A activity nih.gov.

Amlodipine has also been shown to inhibit other CYP enzymes. In rat hepatic microsomes, amlodipine inhibited CYP1A-mediated and CYP2B-mediated activities nih.gov.

In vitro metabolic studies, primarily using human and rat liver microsomes or hepatocytes, have identified a range of phase I and phase II metabolites. The major metabolic pathway is the dehydrogenation of the dihydropyridine core to form a pyridine derivative, a metabolite often referred to as M9 or M1 researchgate.netpharmgkb.orgnih.gov. This primary metabolite is largely inactive fda.gov.

Analysis using liquid chromatography-mass spectrometry (LC/MS) of incubations in HLM revealed that after the initial conversion to M9, this pyridine derivative undergoes further biotransformation pharmgkb.org. Subsequent reactions include O-demethylation, O-dealkylation, and oxidative deamination, leading to the formation of various secondary pyridine derivatives pharmgkb.org.

A comprehensive in vitro study utilizing primary cultures of rat hepatocytes identified 21 different phase I and phase II metabolites nih.gov. The observed phase I metabolic reactions included:

Dehydrogenation of the dihydropyridine ring

Hydrolysis of the side-chain ester bonds

Hydroxylation

N-acetylation

Oxidative deamination

The only phase II metabolite detected in this rat hepatocyte system was a glucuronide of a dehydrogenated, deaminated metabolite of amlodipine nih.govnih.gov.

The table below summarizes the key metabolic transformations observed in in vitro systems.

Table 1: Summary of (R)-Amlodipine Metabolic Transformations In Vitro| Reaction Type | Description | Resulting Metabolite Class | Source |

|---|---|---|---|

| Phase I | |||

| Dehydrogenation | Oxidation of the dihydropyridine ring to a pyridine ring. | Pyridine Derivative (M9/M1) | researchgate.netpharmgkb.orgnih.gov |

| O-Demethylation | Removal of a methyl group. | Pyridine Derivative | pharmgkb.org |

| O-Dealkylation | Removal of an alkyl group from an ether. | Pyridine Derivative | pharmgkb.org |

| Oxidative Deamination | Removal of an amine group. | Deaminated Pyridine Derivative | pharmgkb.orgnih.gov |

| Ester Hydrolysis | Cleavage of ester bonds in the side chains. | Carboxylic Acid Derivatives | researchgate.netnih.gov |

| Hydroxylation | Addition of a hydroxyl group. | Hydroxylated Derivatives | researchgate.netnih.gov |

| N-Acetylation | Addition of an acetyl group to a nitrogen atom. | N-acetylated Metabolite | nih.gov |

| Phase II | |||

| Glucuronidation | Conjugation with glucuronic acid. | Glucuronide Conjugate | nih.gov |

The central enzymatic reaction in the metabolism of amlodipine is the CYP3A4-mediated oxidation, specifically a dehydrogenation, of the 1,4-dihydropyridine (B1200194) ring pharmgkb.org. This biotransformation converts the dihydropyridine moiety into an aromatic pyridine ring, a common metabolic pathway for drugs in the dihydropyridine class mdpi.com. This aromatization reaction is considered the primary and rate-limiting step in amlodipine's clearance researchgate.netpharmgkb.orgfda.gov. The resulting pyridine derivative is the major metabolite found in in vitro systems pharmgkb.org. This enzymatic oxidation leads to a loss of pharmacological activity, as the dihydropyridine structure is essential for calcium channel blocking effects.

Non-CYP Mediated Biotransformation (In Vitro)

While CYP-mediated oxidation is the dominant metabolic pathway, in vitro studies suggest the involvement of other, non-CYP enzymes. An investigation using rat hepatocytes identified metabolites resulting from reactions such as the hydrolysis of ester bonds and N-acetylation nih.gov. Ester hydrolysis is typically catalyzed by carboxylesterases, and N-acetylation is carried out by N-acetyltransferases (NATs). The detection of a glucuronide conjugate also points to the activity of UDP-glucuronosyltransferases (UGTs) nih.gov. These findings indicate that while the initial and major metabolic step is CYP-dependent, subsequent modifications of (R)-Amlodipine and its metabolites may involve other enzyme systems.

Stereoselective Metabolism of Amlodipine Enantiomers (In Vitro)

Amlodipine is administered as a racemic mixture of (R)- and (S)-enantiomers. In vitro studies have revealed stereoselectivity in its interaction with metabolic enzymes. Research on the inhibition of various CYP enzymes by the individual enantiomers in HLM has shown distinct differences nih.gov.

For instance, (R)-Amlodipine was found to be a more potent inhibitor of CYP2C9 and CYP2C19 activity than (S)-Amlodipine nih.govresearchgate.net. In one study, (R)-Amlodipine inhibited CYP2C19 activity 12 times more strongly than the (S)-enantiomer nih.gov.

Regarding CYP3A, the primary metabolizing enzyme, the stereoselective effects are more complex. (S)-Amlodipine was identified as a stronger reversible inhibitor of CYP3A, while (R)-Amlodipine was found to be a more potent time-dependent inhibitor nih.gov. Despite these differences in enzyme inhibition, a study focusing on metabolite formation found that the metabolite profiles and P450 reaction phenotyping data for the dehydrogenation of a racemic mixture versus the S-isomer alone were very similar pharmgkb.org. This suggests that the primary CYP3A4-mediated oxidation to the pyridine derivative may not be significantly stereoselective, even though the enantiomers exhibit different inhibitory effects on the enzyme itself and on other CYPs pharmgkb.org.

The table below summarizes the observed stereoselective inhibitory effects of amlodipine enantiomers on CYP enzymes in vitro.

Table 2: Stereoselective Inhibition of CYP Enzymes by Amlodipine Enantiomers (In Vitro)| CYP Isoenzyme | Observation | Stronger Inhibitor | Source |

|---|---|---|---|

| CYP3A | Reversible Inhibition | (S)-Amlodipine | nih.gov |

| CYP3A | Time-Dependent Inhibition | (R)-Amlodipine | nih.gov |

| CYP2C9 | Mixed Model Inhibition | (R)-Amlodipine | nih.govresearchgate.net |

| CYP2C19 | Noncompetitive Inhibition | (R)-Amlodipine | nih.gov |

Chemical Modification and Prodrug Design Strategies for R Amlodipine Besylate

Design Principles for (R)-Amlodipine Prodrugs

Prodrugs are inactive compounds that are converted into their active form in vivo through enzymatic or chemical processes. The design of prodrugs for (R)-Amlodipine involves strategic chemical modifications to overcome specific pharmaceutical challenges. The primary goals include enhancing bioavailability, increasing chemical stability, and enabling site-specific drug delivery ijpcbs.com.

A critical component in the design of advanced drug delivery systems, such as antibody-drug conjugates or other targeted prodrugs, is the chemical linker that connects the drug to a carrier molecule biosynth.comresearchgate.net. The linker's main functions are to ensure the stability of the conjugate while in circulation and to facilitate the release of the active drug at the intended site of action biosynth.com.

The design of these linkers is guided by the physiological conditions of the target environment. For example:

Enzyme-Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by specific enzymes that are overexpressed in target tissues, such as tumors. This specificity minimizes off-target drug release and associated side effects biosynth.com.

pH-Sensitive Linkers: These linkers are stable at physiological pH (around 7.4) but break down in the acidic environments found within specific cellular compartments like lysosomes or in the microenvironment of tumors.

Reducible Linkers: These linkers contain disulfide bonds that are cleaved in the reducing intracellular environment, leading to the release of the drug inside the target cells biosynth.com.

While specific research on linkers for targeted release of (R)-Amlodipine is not extensively detailed in the provided literature, the general principles of linker technology could be applied to develop targeted therapies involving this compound researchgate.net.

Prodrug derivatization can significantly improve the physicochemical and pharmacokinetic properties of a drug ijpcbs.com. For Amlodipine (B1666008), which has an oral bioavailability of about 60-65% nih.gov, a prodrug strategy could potentially increase this value. Other properties that can be enhanced include:

Increased Lipophilicity: Enhancing the lipophilicity of a drug can improve its ability to cross biological membranes, which can lead to better absorption and bioavailability ijpcbs.com.

Improved Chemical Stability: Some drugs are unstable in aqueous solutions or susceptible to degradation under certain pH conditions. A prodrug approach can protect the active molecule from degradation until it reaches its target ijpcbs.com. For instance, a study on compounded Amlodipine Besylate suspensions showed the drug's stability is dependent on temperature, remaining stable for 90 days when refrigerated but only for 7 days at room temperature nih.gov.

Sustained Release: Prodrugs can be designed for slow conversion to the active drug, thereby prolonging its duration of action and reducing the frequency of administration.

While the S-enantiomer, S(-)-Amlodipine, is known for its potent calcium channel blocking activity, the R(-)-enantiomer has been shown to enhance nitrite (B80452) production, which may offer protective effects on vascular endothelial function oup.com. Prodrug strategies could be employed to selectively leverage these properties.

Synthesis of (R)-Amlodipine Derivatives and Prodrugs

Various synthetic strategies have been explored to create derivatives of amlodipine, which could potentially be adapted for the specific synthesis of (R)-Amlodipine prodrugs. These methods aim to modify the functional groups of the amlodipine molecule to attach promoieties or create new chemical entities with altered properties.

Schiff Base Derivatives: New Schiff base compounds have been synthesized through the condensation reaction of amlodipine's primary amine group with various aldehyde derivatives. This reaction forms an azomethine group (RCH=N-R) edu.krdedu.krd. The process involves dissolving an aldehyde derivative and amlodipine in absolute ethanol (B145695) and heating the mixture under reflux for several hours edu.krd.

Amide Derivatives: A series of amlodipine amides have been synthesized enzymatically. This method uses lipase-catalyzed acylation with different carboxylic acids. This approach is valued for its mild reaction conditions and low environmental impact rsc.org.

Phosphorylated Derivatives: Novel phosphorylated derivatives of amlodipine have been synthesized by reacting amlodipine with 2-chlorophenyl phosphorodichloridate, followed by a reaction with various amino acid esters. These derivatives have been characterized by IR, 1H, 13C, 31P NMR, and mass spectrometry researchgate.net.

Bio-isosteres: A series of 1,4-dihydropyridine (B1200194) based amlodipine bio-isosteres have been developed. The synthesis involves a modified Hantzsch synthesis followed by a "click reaction" (Cu-catalyzed 1,3-dipolar cycloaddition) to tether the 1,4-dihydropyridine scaffold with various aryl and heteroaryl azides nih.gov.

Common Prodrugs: A patent describes a common prodrug of amlodipine and atorvastatin (B1662188), which includes compounds where the dihydropyridine (B1217469) ring has the (R) configuration google.com.

In Vitro Evaluation of Chemically Modified (R)-Amlodipine Systems

The in vitro evaluation of chemically modified amlodipine systems is crucial for characterizing their performance before any in vivo studies. These evaluations typically focus on release kinetics, stability, and bioconversion.

Effervescent floating drug delivery systems are designed to remain in the stomach for an extended period, allowing for a slow and controlled release of the drug nih.govrjptonline.org. Studies on various formulations of Amlodipine Besylate effervescent floating tablets have demonstrated the ability to achieve prolonged drug release over 12 to 24 hours rjptonline.orgjpsionline.com. The release kinetics are often analyzed using different mathematical models, including zero-order, first-order, Higuchi, and Korsmeyer-Peppas, to understand the mechanism of drug release, which is often found to be diffusion-controlled researchgate.netresearchgate.net.

One study developed ten different formulations (F1 to F10) using various polymers and effervescent agents. The F10 formulation showed a maximum floating time of 24 hours and provided a slow and complete drug release over this period, in contrast to a marketed tablet which released the drug within 12 hours rjptonline.org. Another study using the natural polymer chitosan (B1678972) found that its optimized formulation (F5) also provided a sustained release over 12 hours jpsionline.com.

Table 1: Cumulative Drug Release from Amlodipine Besylate Effervescent Floating Tablet Formulations

| Formulation | Time (hours) | Cumulative Release (%) | Reference |

|---|---|---|---|

| F1 | 12 | 98.4 | rjptonline.org |

| F2 | 16 | 98.4 | rjptonline.org |

| F3 | 8 | 96.2 | rjptonline.org |

| F5 (Chitosan) | 12 | 98.52 | jpsionline.com |

| F8 | 20 | 98.8 | rjptonline.org |

| F10 (Optimized) | 12 | 72.1 | rjptonline.org |

| F10 (Optimized) | 24 | 98.6 | rjptonline.org |

| Marketed Tablet | 12 | 98.3 | rjptonline.org |

Stability studies are essential to determine the shelf-life of a drug formulation and its susceptibility to degradation under various conditions. A study on compounded Amlodipine Besylate suspensions in a sugar-free, paraben-free base (SuspendIt) evaluated its physicochemical stability at refrigerated (5°C) and room temperature (25°C) conditions nih.gov. The study used a stability-indicating high-performance liquid chromatographic (HPLC) assay. A product is considered stable if it retains at least 90% of its initial concentration nih.gov.

Forced degradation studies are also performed to understand the degradation pathways of a drug. These studies expose the drug to harsh conditions such as acid, base, oxidation, and UV light nih.gov. Another study investigated the effects of different types of ionizing radiation (protons, neutrons, gamma, and heavy ions) on the stability of Amlodipine Besylate, finding that proton and gamma irradiation led to degradation of up to 10% and 21%, respectively nih.gov.

Table 2: Stability of Compounded Amlodipine Besylate Suspensions

| Concentration | Storage Condition | Stable Duration (retains ≥90% of initial concentration) | Reference |

|---|---|---|---|

| 0.5 mg/mL | Refrigerated (5°C) | 90 days | nih.gov |

| 0.5 mg/mL | Room Temperature (25°C) | 7 days | nih.gov |

| 10.0 mg/mL | Refrigerated (5°C) | 90 days | nih.gov |

| 10.0 mg/mL | Room Temperature (25°C) | 7 days | nih.gov |

Bioconversion studies, which evaluate the transformation of a prodrug into its active form, are a key part of in vitro evaluation. These studies often use liver microsomes, plasma, or specific enzymes to simulate the metabolic processes that occur in the body. While the general principle is fundamental to prodrug design ijpcbs.com, specific in vitro bioconversion data for (R)-Amlodipine prodrugs were not detailed in the provided search results.

Targeted Delivery System Development (Chemical Principles)

The development of targeted delivery systems for (R)-Amlodipine Besylate is grounded in chemical principles aimed at overcoming challenges such as poor water solubility and enabling controlled or site-specific release. These strategies primarily involve the encapsulation of the drug molecule within various nanocarriers, fundamentally altering its interaction with the biological environment.

One key chemical principle is the utilization of polymeric nanoparticles . These systems are designed to encapsulate amlodipine, enhancing its dissolution rate. For instance, nanoparticles formulated with polymers like Poly(lactic-co-glycolic acid) (PLGA) and stabilized with surfactants such as polyvinyl alcohol (PVA) have been investigated. The chemical principle here lies in the anti-solvent precipitation method, where the drug is dissolved in a solvent and then precipitated within the polymer matrix upon addition of a non-solvent. This process creates a high surface area formulation where the drug is amorphously dispersed within the polymer, preventing re-crystallization and improving its solubility characteristics. The surface properties of these nanoparticles, including their size and zeta potential, are critical. A negative zeta potential, for example, can prevent particle aggregation through electrostatic repulsion, ensuring stability of the colloidal dispersion.

Another approach involves the use of micellar formulations . Chemically, this involves the use of amphiphilic block copolymers, such as Poly(ethylene glycol) methyl ether-block-poly(ε-caprolactone) (PEG-PCL). In an aqueous environment, these polymers self-assemble into micelles, forming a core-shell structure. The hydrophobic PCL block forms the core, which serves as a reservoir for the lipophilic amlodipine molecule, effectively encapsulating it and increasing its solubility. The hydrophilic PEG block forms the outer shell, creating a stealth layer that can reduce recognition by the reticuloendothelial system and prolong circulation time. The surface of these micelles can be electrostatically charged, which allows for tunable release. By applying a low-voltage potential across a nanofluidic membrane, the release of the charged drug-loaded micelles can be controlled, a principle known as electrostatic gating.

Liposomal formulations represent another chemically-driven delivery strategy. Liposomes are vesicles composed of a lipid bilayer, typically involving phospholipids (B1166683) like soybean lecithin (B1663433) and cholesterol. The lipophilic amlodipine can be entrapped within the lipid bilayer of these vesicles. The chemical principle involves the self-assembly of these lipids in an aqueous medium to form spherical structures that can encapsulate drug molecules. The composition of the lipid bilayer can be modified to control the release characteristics and stability of the formulation.

Finally, inorganic nanoparticles , such as nanodiamonds, have been explored as carriers. The chemical principle involves the functionalization of the nanodiamond surface to facilitate drug adsorption. Oxidizing the nanodiamond surface creates carboxyl groups, which can then interact with the amlodipine molecule. The loading of the drug is pH-dependent, with optimal loading achieved in an alkaline medium where the surface chemistry favors adsorption. This strategy leverages the unique surface properties of the nanomaterial to act as a transport shuttle for the drug.

Co-crystallization and Salt Formation of (R)-Amlodipine for Enhanced Properties (Non-Clinical)

Exploration of Novel Salt Forms for Physicochemical Stability and Performance

The besylate salt of amlodipine is widely used due to its favorable combination of physicochemical properties, including good solubility and stability. researchgate.net However, research into other salt forms has been conducted to explore potential improvements in stability, hygroscopicity, and processability. The choice of a salt counter-ion can significantly influence the crystal lattice of the active pharmaceutical ingredient (API), thereby altering its physical properties.

Amlodipine besylate itself can exist in various crystalline forms, including anhydrates and hydrates (monohydrate and dihydrate). scilit.comijpsjournal.com These different forms, or polymorphs, exhibit distinct physicochemical characteristics. The dihydrate form has been identified as the most stable in aqueous environments. researchgate.net The kinetic solubility in water at 37 °C follows the order: anhydrate > monohydrate > dihydrate. ijpsjournal.com This highlights the critical interplay between the crystalline form and its aqueous behavior.

Research has also compared the properties of the racemic amlodipine besylate with its S-enantiomer. The S-enantiomer was found to have a lower melting point, which was attributed to its better water solubility and intrinsic dissolution properties compared to the racemate. nih.gov

The following table summarizes a comparison of physicochemical properties for different salt forms of amlodipine based on available non-clinical data.

| Salt Form | Key Physicochemical Property | Finding | Reference |

| Besylate | Solubility & Stability | Exhibits a unique and superior combination of good solubility, stability, non-hygroscopicity, and processability compared to other salts. | researchgate.netnih.gov |

| Maleate | Solubility & Stability | Possesses excellent solubility but demonstrates a tendency to degrade in solution after several weeks. | researchgate.net |

| Adipate | Pharmacokinetics | Found to be bioequivalent and showed similar pharmacokinetic characteristics to the besylate salt. | nih.gov |

| Camsylate | Pharmacokinetics | Found to be bioequivalent and showed similar pharmacokinetic characteristics to the besylate salt. | nih.gov |